molecular formula C17H17N5O2 B2847119 N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 953133-46-5

N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B2847119
CAS No.: 953133-46-5
M. Wt: 323.356
InChI Key: WROKEACUCDBACT-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound is known for its distinctive structural features, which include a cyclopropyl group, a phenyl ring, and a pyrazolopyrimidinone core. These structural elements contribute to its unique chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves multi-step organic reactions

Industrial Production Methods: Industrial synthesis of this compound requires optimized reaction conditions to ensure high yields and purity. This often involves the use of advanced catalytic systems and precise temperature and pressure controls. Industrial-scale production may also utilize continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used, typically under acidic conditions.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed, often in anhydrous solvents.

  • Substitution: Substitution reactions may involve halogenation or alkylation reagents, conducted under anhydrous and inert atmosphere conditions.

Major Products Formed: The reactions produce various derivatives, including halogenated, alkylated, and oxidized forms of the compound. These derivatives can be valuable for further research and development in various applications.

Scientific Research Applications

N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide finds applications across multiple scientific disciplines:

  • Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

  • Biology: Studied for its potential as a biological probe in enzymatic and receptor-binding studies.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Applied in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The compound's mechanism of action is linked to its ability to interact with specific molecular targets, such as enzymes or receptors. Its structure enables it to bind to active sites, thereby modulating the activity of these biomolecules. The pathways involved often include inhibition of enzymatic functions or disruption of cellular signaling cascades.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is unique due to its specific structural features. While compounds like this compound share the pyrazolopyrimidinone core, they may differ in the substituents attached to the core, affecting their reactivity and biological activity.

List of Similar Compounds

  • N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanamide

  • N-cyclopropyl-3-(4-oxo-1-(p-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

  • N-cyclopropyl-3-(4-oxo-1-(p-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-15(20-12-6-7-12)8-9-21-11-18-16-14(17(21)24)10-19-22(16)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROKEACUCDBACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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